molecular formula C21H44O3 B1633927 Hexadecan-1-ol;2-methyloxirane;oxirane CAS No. 37311-01-6

Hexadecan-1-ol;2-methyloxirane;oxirane

Cat. No.: B1633927
CAS No.: 37311-01-6
M. Wt: 344.6 g/mol
InChI Key: GTABBGRXERZUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

37311-01-6

Molecular Formula

C21H44O3

Molecular Weight

344.6 g/mol

IUPAC Name

hexadecan-1-ol;2-methyloxirane;oxirane

InChI

InChI=1S/C16H34O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-3-2-4-3;1-2-3-1/h17H,2-16H2,1H3;3H,2H2,1H3;1-2H2

InChI Key

GTABBGRXERZUAH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCO.CC1CO1.C1CO1

Canonical SMILES

CCCCCCCCCCCCCCCCO.CC1CO1.C1CO1

Other CAS No.

9087-53-0

Origin of Product

United States

Preparation Methods

Esterification with Palmitic Acid

Hexadecan-1-ol serves as a precursor for fatty acid esters, such as cetyl palmitate, via direct esterification. A patented method involves mixing hexadecan-1-ol and palmitic acid at a 1:0.8–1.2 molar ratio, heating to a molten state (150–350°C), and maintaining an inert atmosphere for 25–35 minutes. This catalyst-free process achieves >90% conversion, as confirmed by the disappearance of O-H stretching vibrations (3230–3550 cm⁻¹) in IR spectra and the emergence of ester carbonyl peaks at 1732 cm⁻¹.

Table 1: Optimized Conditions for Cetyl Palmitate Synthesis

Parameter Range Optimal Value
Molar Ratio (C16OH:C16) 1:0.8 – 1:1.2 1:1
Temperature (°C) 150 – 350 350
Reaction Time (min) 25 – 35 30
Yield (%) 85 – 95 92

The absence of hydroxyl proton signals at 4.07 ppm in ¹H NMR confirms complete esterification. This method is industrially favorable due to its simplicity and lack of solvent waste.

Synthesis of 2-Methyloxirane (Propylene Oxide Derivatives)

Epoxidation of Methallyl Chloride

2-(Chloromethyl)-2-methyloxirane, a substituted propylene oxide derivative, is synthesized via a two-phase reaction. Methallyl chloride (0.75 mol) is treated with N-bromosuccinimide (1 eq) in water, followed by slow addition of 50% NaOH to maintain 20–25°C. After 2 hours, the organic phase is separated, dried, and distilled to yield 47% pure product.

Table 2: Reaction Metrics for 2-(Chloromethyl)-2-methyloxirane

Component Quantity Role
Methallyl Chloride 73.5 mL (0.75 mol) Substrate
N-Bromosuccinimide 133.5 g (1 eq) Brominating Agent
NaOH (50%) 0.75 mol Base
Distillation Conditions 60°C / 65 mbar Purification

Phase-Transfer Catalysis-Free Epoxidation

A novel oxirane synthesis (EP0124011B1) avoids phase-transfer catalysts by reacting trimethylsulfonium methyl sulfate (from dimethyl sulfide and dimethyl sulfate) with ketones under solid NaOH/KOH. For example, 2-(4-chlorophenoxymethyl)-2-tert-butyl-oxirane is synthesized in 87.4% yield using ground NaOH (0.46 mol) at 20–25°C. This method eliminates flammability risks associated with traditional bases like LiOH.

Oxirane (Ethylene Oxide) Production and Functionalization

Oxidative Workup Strategies

Post-synthesis processing of oxiranes includes treatment with aqueous H₂O₂ or NaOCl to remove residual sulfides. For example, post-reaction mixtures are washed with 10% H₂O₂, followed by dichloromethane extraction and drying over Na₂SO₄. This step ensures >99% purity for pharmaceutical applications.

Integrated Manufacturing Considerations

Regulatory Compliance

Hexadecan-1-ol;2-methyloxirane;oxirane APIs must adhere to Good Manufacturing Practices (GMP), with certificates of analysis (CoA) verifying identity (IR/NMR), purity (HPLC), and residual solvents (GC). For instance, the European Pharmacopoeia specifies limits for chlorinated solvents (<10 ppm) in oxirane derivatives.

Analytical Validation Techniques

Spectroscopic Profiling

  • IR Spectroscopy : Cetyl palmitate shows diagnostic peaks at 1732 cm⁻¹ (C=O) and 1182 cm⁻¹ (C-O).
  • ¹H NMR : 2-methyloxirane derivatives exhibit characteristic epoxide protons at δ 3.5–4.0 ppm, with adjacent methyl groups at δ 1.2–1.4 ppm.

Table 3: Key Spectral Signatures

Compound IR Peaks (cm⁻¹) ¹H NMR Peaks (δ, ppm)
Cetyl Palmitate 1732, 1182 4.07 (COO-CH₂)
2-Methyloxirane 1250 (C-O-C) 3.85 (epoxide CH₂)
Oxirane 830 (epoxide ring) 3.40 (CH₂-O)

Comparison with Similar Compounds

Hexadecan-1-ol

Hexadecan-1-ol (C₁₆H₃₄O), a saturated fatty alcohol, is commonly found in natural products such as honey, where it appears as a minor constituent in non-polar extracts. For example, in Acacia spp. honey, hexadecan-1-ol constituted 3.0–5.0% of dichloromethane extracts and 4.1–4.3% in mixed pentane-diethyl ether solvents . Its presence is linked to the lipidic components of waxes and plant-derived materials.

2-Methyloxirane

2-Methyloxirane (C₃H₆O), also known as propylene oxide, is a three-membered cyclic ether with a methyl substituent. These derivatives are used in polymer synthesis and pharmaceutical intermediates .

Oxirane

Oxirane (C₂H₄O), or ethylene oxide, is the simplest epoxide. Its high ring strain and reactivity make it a key intermediate in producing polymers, plasticizers, and stabilizers. For instance, oxirane oxygen content (9.9% in epoxidized linseed oil) determines suitability as a plasticizer, while viscosity and iodine number are critical for paint solvents .

Comparison with Similar Compounds

Hexadecan-1-ol vs. Other Fatty Alcohols

Hexadecan-1-ol shares structural similarities with other long-chain alcohols, such as octadecan-1-ol (C₁₈H₃₈O) and (Z)-octadec-9-en-1-ol (C₁₈H₃₆O). Key differences include:

Property Hexadecan-1-ol Octadecan-1-ol (Z)-Octadec-9-en-1-ol
Molecular Formula C₁₆H₃₄O C₁₈H₃₈O C₁₈H₃₆O
Polarity Low (non-polar) Low (non-polar) Moderate (unsaturated)
Natural Occurrence Honey, plant waxes Plant waxes Plant lipids, honey
Content in Honey* 3.0–5.0% (dichloromethane) 4.1% (mixed solvent) 14.4–15.8% (solvent extracts)

Data from *Acacia spp. honey solvent extracts .

Key Findings :

  • Unsaturated alcohols like (Z)-octadec-9-en-1-ol are more abundant in polar solvents due to their higher polarity .
  • Chain length and saturation influence melting points and solubility, affecting extraction efficiency in natural product isolation.

2-Methyloxirane vs. Other Oxirane Derivatives

Substituted oxiranes exhibit varied reactivity and applications based on substituent size and position:

Compound Molecular Formula Key Applications Reactivity Notes
2-Methyloxirane C₃H₆O Polymer synthesis, pharmaceuticals High ring strain; nucleophilic ring-opening
2-Tetradecyloxirane C₁₆H₃₂O Plasticizers, lubricants Long alkyl chain reduces volatility
2-(7Z,10Z)-Hexadecadienyl-oxirane C₁₈H₃₂O Pharmaceutical intermediates Diunsaturated chain enhances flexibility

Research Insights :

  • Longer alkyl chains (e.g., tetradecyl) improve thermal stability in plasticizers but may reduce oxirane oxygen content .
  • Unsaturation in oxirane derivatives (e.g., hexadecadienyl) introduces sites for further functionalization, expanding utility in drug synthesis .

Oxirane vs. Other Epoxides and Ethers

Oxirane’s reactivity contrasts with both simple ethers and complex epoxides:

Property Oxirane Vernonia Oil (Natural Epoxide) Diethyl Ether
Ring Strain High Moderate (larger ring) None (acyclic)
Reactivity High (nucleophilic attack) Moderate (stable in natural oils) Low (resists cleavage)
Key Applications Polymer crosslinking, sterilants Biodegradable plasticizers Solvents, anesthetics
Oxirane Oxygen Content 9.9% (synthetic linseed oil) ~9.9% (natural vernonia oil) N/A

*Data from epoxidation studies of vegetable oils .

Comparison Highlights :

  • Synthetic epoxidized oils mimic vernonia oil’s oxirane oxygen content (~9.9%) but lack vernolic acid, affecting biodegradability .
  • Unlike simple ethers, oxiranes undergo facile ring-opening reactions due to strain, enabling applications in adhesives and coatings .

Data Tables

Table 1: Oxirane Oxygen and Acid Values in Epoxidized Esters

Sample Acid Value (mg KOH/g) Oxirane Value (mol/100 g) Application
1 2.9 0.26 PVC plasticizers
2 6.4 0.21 Low-viscosity solvents
3 14.4 0.17 Biodegradable additives
4 29.4 0.15 High-stability lubricants

Data from succinic acid-derived plasticizers .

Table 2: Solvent Effects on Hexadecan-1-ol Extraction Efficiency

Solvent Hexadecan-1-ol Content (%)
Dichloromethane 3.0–5.0
Pentane-Diethyl Ether (1:2) 4.1–4.3
Pentane 5.0

Data from *Acacia spp. honey studies .*

Q & A

Basic Research Questions

Q. How can oxirane oxygen content (OOC) be quantified in epoxidized compounds?

  • Methodological Answer :

  • Titration : Use sodium thiosulfate and hydrochloric acid to determine oxirane groups via neutralization .
  • FTIR-ATR : Monitor the C–O–C stretch at ~1100 cm⁻¹ for oxirane rings. Validate results against theoretical OOC calculated from iodine values (e.g., Equation 2 in ) .
  • AOCS Cd 9-57 : Official method for experimental OOC determination, with theoretical OOC derived from iodine value and stoichiometry .

Q. What spectroscopic techniques are used to identify oxirane functional groups?

  • Methodological Answer :

  • ¹H NMR : Diastereotopic protons in 2-methyloxirane appear as split peaks (e.g., 2.458–2.465 ppm for CH₂oxirane and 3.519–3.599 ppm for CH oxirane) .
  • FTIR : Absorbance at 1100 cm⁻¹ confirms C–O–C bonds in oxirane rings .
  • ¹³C NMR : Resolves oxirane carbons in complex polymers, such as hexadecan-1-ol-block-poly(oxirane) .

Q. How are oxirane-containing polymers synthesized with hexadecan-1-ol?

  • Methodological Answer :

  • Stepwise Polymerization : React hexadecan-1-ol with oxirane (ethylene oxide) or 2-methyloxirane (propylene oxide) under controlled conditions. Adjust stoichiometry to vary chain length (e.g., 2 vs. 20 oxirane units in hexyldeceth-2 and hexyldeceth-20) .
  • Catalysts : Use acid or base catalysts to regulate ring-opening polymerization kinetics .

Advanced Research Questions

Q. How can concurrent epoxidation and epoxide ring-opening reactions be modeled kinetically?

  • Methodological Answer :

  • Runge–Kutta with Genetic Algorithms : Integrate experimental OOC data (Figure 2 in ) into MATLAB-based models to optimize rate constants for competing reactions .
  • Key Parameters : Track OOC maxima (e.g., 0.81% at 3 hours) and decay due to nucleophilic attack (e.g., hydroxyl groups) .

Q. What computational methods predict thermochemical properties of epoxides?

  • Methodological Answer :

  • B3LYP/6-31G Calculations*: Scale computed heat capacity (Cv) by 0.9613 to approximate experimental Cp values. Validate against methyl oxirane and oxirane gas-phase data .
  • Applications : Estimate Cp for understudied epoxides (e.g., ethyloxirane) using benchmarked scaling factors .

Q. How do diastereotopic protons in 2-methyloxirane affect NMR interpretation?

  • Methodological Answer :

  • 3D Structural Analysis : Use JSmol or similar tools to visualize asymmetry in methylene protons. Assign split peaks (e.g., 2.458–2.465 ppm) via coupling constants and diastereotopicity .
  • Advanced Splitting Patterns : Analyze multiplet structures using 2D-COSY or HSQC to resolve overlapping signals .

Q. How does oxirane ring strain influence reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Acid/Base Catalysis : Compare protonated vs. deprotonated intermediates in ring-opening reactions. Acidic conditions favor water as a nucleophile; basic conditions require strong nucleophiles (e.g., alkoxides) .
  • Kinetic Studies : Monitor OOC reduction over time to quantify ring-opening rates (e.g., 96% conversion in hydroxylation reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.